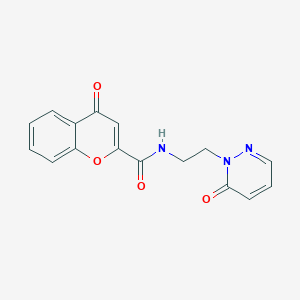

4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide

CAS No.: 1211617-88-7

Cat. No.: VC4223420

Molecular Formula: C16H13N3O4

Molecular Weight: 311.297

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211617-88-7 |

|---|---|

| Molecular Formula | C16H13N3O4 |

| Molecular Weight | 311.297 |

| IUPAC Name | 4-oxo-N-[2-(6-oxopyridazin-1-yl)ethyl]chromene-2-carboxamide |

| Standard InChI | InChI=1S/C16H13N3O4/c20-12-10-14(23-13-5-2-1-4-11(12)13)16(22)17-8-9-19-15(21)6-3-7-18-19/h1-7,10H,8-9H2,(H,17,22) |

| Standard InChI Key | MJSPNHLSRBKPTF-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C(=O)C=CC=N3 |

Introduction

4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide is a synthetic organic compound that combines a chromene moiety with a pyridazine derivative, suggesting potential biological activity. This compound belongs to the class of chromene derivatives, known for their anti-inflammatory and anticancer properties. The CAS number for this compound is 1211617-88-7 .

Synthesis and Characterization

The synthesis of 4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.

Potential Applications and Mechanism of Action

This compound is of interest in medicinal chemistry due to its potential therapeutic applications. The mechanism of action likely involves interaction with biological targets such as enzymes or receptors involved in disease pathways. Preliminary studies suggest it may exhibit anti-inflammatory or anticancer properties, although further pharmacological studies are necessary to elucidate its precise mechanism.

Comparison with Related Compounds

| Compound | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| 4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide | C16H13N3O3 | 311.29 g/mol | 1211617-88-7 |

| 4-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4H-chromene-2-carboxamide | C17H15N3O4 | 325.324 g/mol | 1421449-04-8 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume